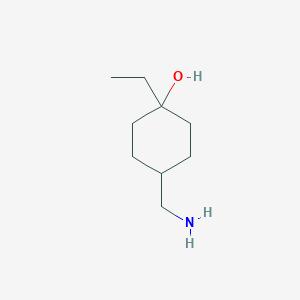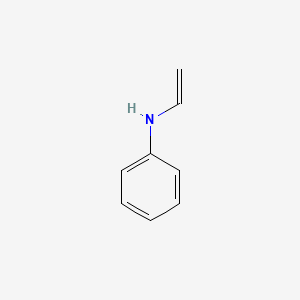
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR
Vue d'ensemble
Description
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is a heterocyclic compound that contains both pyridine and pyridinone moieties The presence of a bromine atom at the 6-position of the pyridine ring makes it a valuable intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR typically involves the bromination of pyridin-2-one followed by coupling with 6-bromopyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyridinone moiety can undergo oxidation to form pyridine N-oxide or reduction to form dihydropyridinone.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form biaryl and other complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridine N-oxides, and various biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and inhibitors for biological studies.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. Additionally, the pyridinone moiety can form hydrogen bonds and π-π interactions, contributing to the overall binding and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Bromopyridin-2-yl)pyrimidine: Similar structure but contains a pyrimidine ring instead of a pyridinone.
6-Bromopyridin-2-ol: Contains a hydroxyl group instead of a pyridinone moiety.
1-(6-Chloropyridin-2-yl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
6-(1H-Pyridin-2-one)-2-bromopyridine, AldrichCPR is unique due to the combination of the bromine atom and the pyridinone moiety, which provides distinct reactivity and binding properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound in research and development.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-(6-bromopyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h1-7H |
Clé InChI |
GFILGMIQBKYOGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C2=NC(=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)

![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)

![2-[(4-Bromophenyl)-hydrazono]malononitrile](/img/structure/B8703612.png)


![6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8703643.png)

![3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)

![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)

